molecular formula C8H11NO2 B570310 (S)-Methyl 2-(1H-pyrrol-1-yl)propanoate CAS No. 116763-06-5

(S)-Methyl 2-(1H-pyrrol-1-yl)propanoate

Cat. No. B570310
CAS RN: 116763-06-5
M. Wt: 153.181
InChI Key: VNTMTYITVOQQIR-ZETCQYMHSA-N
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Description

(S)-Methyl 2-(1H-pyrrol-1-yl)propanoate, also known as MPPO, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.

Scientific Research Applications

  • Isolation and Structural Elucidation : New pyrrole alkaloids, including derivatives of methyl 2-(1H-pyrrol-1-yl)propanoate, were isolated from Lycium chinense. These compounds, such as methyl 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]propanoate, showed stereogenic centers and diastereotopic characteristics in their structures (Youn et al., 2013).

  • Characterization of Novel Compounds : Additional pyrrole alkaloids structurally related to methyl 2-(1H-pyrrol-1-yl)propanoate were identified from Lycium chinense. The study detailed the structural analysis and absolute configuration determination of these compounds (Youn et al., 2016).

  • Synthesis and Properties of Analogues : Research on the synthesis of benzodipyrrinones, analogs of xanthobilirubic acid, involved the use of compounds structurally similar to methyl 2-(1H-pyrrol-1-yl)propanoate. These studies contribute to understanding the properties and potential applications of such compounds (Boiadjiev & Lightner, 2003).

  • Reactions with Nucleophiles : Research into the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with nucleophiles revealed the formation of various derivatives, indicating the reactivity and potential for diverse applications of similar compounds (Sokolov & Aksinenko, 2010).

  • Stereochemical Synthesis : An efficient stereoselective synthesis method for methyl (S)-3-amino-3-(3-pyridyl)propanoate, a compound with structural similarities to (S)-Methyl 2-(1H-pyrrol-1-yl)propanoate, was described. This work is important for the synthesis of compounds with specific stereochemistry (Zhong et al., 1999).

  • Synthesis of Derivatives : A study on the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid demonstrated the potential for creating a variety of derivatives from compounds similar to methyl 2-(1H-pyrrol-1-yl)propanoate (Zhang Dan-shen, 2009).

  • Corrosion Inhibition : Methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate and its derivatives were synthesized and evaluated as corrosion inhibitors for C38 steel, demonstrating the applicability of these compounds in industrial settings (Missoum et al., 2013).

  • Conducting Polymer Synthesis : Research on synthesizing a new soluble conducting polymer involved compounds structurally related to methyl 2-(1H-pyrrol-1-yl)propanoate. This study contributes to the development of materials for electrochromic devices (Variş et al., 2006).

  • Antimicrobial Agent Synthesis : Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and evaluated as antimicrobial agents. This study highlights the pharmaceutical potential of compounds related to methyl 2-(1H-pyrrol-1-yl)propanoate (Hublikar et al., 2019).

  • Pyrolysis Study : A study on the pyrolysis of methyl propanoate, a compound related to methyl 2-(1H-pyrrol-1-yl)propanoate, provided insights into the chemical kinetics at high temperatures, relevant for understanding combustion processes (Zhao et al., 2013).

properties

IUPAC Name

methyl (2S)-2-pyrrol-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h3-7H,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTMTYITVOQQIR-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-(1H-pyrrol-1-yl)propanoate

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